- Chemische Berichte (1994'Novel, very strong, uncharged auxiliary bases; design and synthesis of monomeric and polymer-bound triaminoiminophosphorane bases of broadly varied steric demand' Schwesinger, Reinhard; Willaredt, Juergen; Schlemper, Helmut; Keller, Manfred; Schmitt, Dieter; et al, 1994 , vol.127(12), # 4 p.2435-54
Cas no 16919-18-9 (Phosphate(1-),hexafluoro-)
Phosphate(1-),hexafluoro- structure
Phosphate(1-),hexafluoro- Properties
Names and Identifiers
-
- Phosphate(1-),hexafluoro-
- HEXAFLUOROPHOSPHATE
- Hexafluorophosphate(1-) ion
- UNII-8JV86J4A30
- [PF6]-1
- Ammonium hexafluorophosphate(1-)
- NSC407930
- Hexafluorophosphate ion
- Q2786508
- PF6(-)
- InChI=1/F6P/c1-7(2,3,4,5)6/q-
- hexafluoro-
- hexafluoridophosphate(1-)
- Phosphate(1-), potassium
- hexafluoro-lambda(5)-phosphanuide
- Ammonium phosphorus fluoride
- BDBM36130
- 16919-18-9
- Potassium hexafluorophosphate (KPF6)
- CHEMBL181124
- PF6-
- 8JV86J4A30
- NSC403554
- CHEBI:30201
- E?-phosphanuide
- NSC404039
- [PF6](-)
- LJQLCJWAZJINEB-UHFFFAOYSA-N
- NS00114996
- hexafluorophosphate(1-)
- Phosphate(1-), hexafluoro-
- Phosphate(1-), ammonium
- AMY25801
- +Expand
-
- LJQLCJWAZJINEB-UHFFFAOYSA-N
- InChI=1S/F6P/c1-7(2,3,4,5)6/q-1
- F[P-](F)(F)(F)(F)F
Computed Properties
- 144.9642
- 0
- 0
- 0
- 144.96418097g/mol
- 7
- 62.7
- 0
- 0
- 0
- 0
- 0
- 1
- 3.2
- 0Ų
Experimental Properties
- 0
Phosphate(1-),hexafluoro- Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1
< 100 °C; 7 h, 100 °C; 100 °C → rt
1.2
Reagents:
Pivaloyl chloride
;
rt
1.3
Reagents:
Potassium hydroxide
Solvents:
Water
;
3 h, rt
1.4
Reagents:
Hexafluorophosphoric acid
Solvents:
Water
< 100 °C; 7 h, 100 °C; 100 °C → rt
1.2
Reagents:
Pivaloyl chloride
;
rt
1.3
Reagents:
Potassium hydroxide
Solvents:
Water
;
3 h, rt
1.4
Reagents:
Hexafluorophosphoric acid
Solvents:
Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ; 6 h, 25 °C
Reference
- Thermo- and pH-responsive poly(ionic liquid) membranesPolymer Chemistry, 2016, 7(6), 1330-1336,
Synthetic Circuit 3
Reaction Conditions
Reference
- Impact of substituents attached to N-heterocyclic carbenes on the catalytic activity of copper complexes in the reduction of carbonyl compounds with triethoxysilaneChinese Journal of Chemistry, 2009, 27(11), 2121-2124,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Potassium hexafluorophosphate Solvents: Water ; 24 h, rt
Reference
- CO2 Responsive Imidazolium-Type Poly(Ionic Liquid) GelsMacromolecular Rapid Communications, 2016, 37(14), 1194-1199,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Sodium hexafluorophosphate Solvents: Water ; rt; 1 d, rt
Reference
- Efficient synthesis of styrene carbonate from CO2 and styrene oxide using zinc catalysts immobilized on soluble imidazolium-styrene copolymersJournal of Molecular Catalysis A: Chemical, 2009, 303(1-2), 30-34,
Synthetic Circuit 6
Reaction Conditions
Reference
- An efficient Heck reaction in water catalyzed by palladium nanoparticles immobilized on imidazolium-styrene copolymersCatalysis Communications, 2008, 9(15), 2470-2474,
Synthetic Circuit 7
Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
- Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II)Inorganic Chemistry, 1989, 28(12), 2285-90,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Ruthenium trichloride
Reference
Novel synthesis and characterization of ruthenium tris(4-methyl-4'-vinyl-2,2'-bipyridine) complexes
Inorganica Chimica Acta,
2001,
315(1),
112-119
,
Synthetic Circuit 9
Reaction Conditions
1.1 Solvents: Acetonitrile
Reference
Preparation, photochemistry, and electronic structures of coumarin laser dye complexes of cyclopentadienylruthenium(II)
Inorganic Chemistry,
1989,
28(12),
2285-90
,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Iridium trichloride Solvents: 2-Methoxyethanol , Water ; overnight, 120 °C; 120 °C → rt
1.2 Solvents: Ethylene glycol ; 15 h, 150 °C; 0 °C; 5 min, 0 °C → 85 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water
1.2 Solvents: Ethylene glycol ; 15 h, 150 °C; 0 °C; 5 min, 0 °C → 85 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water
Reference
Facile synthesis and complete characterization of homoleptic and heteroleptic cyclometalated Iridium(III) complexes for photocatalysis
Journal of Organometallic Chemistry,
2015,
776,
51-59
,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Iridium trichloride Solvents: Ethylene glycol ; 1 min, rt; 50 min, 200 °C; 200 °C → rt
1.2 30 min, 200 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water ; cooled
1.2 30 min, 200 °C
1.3 Reagents: Ammonium hexafluorophosphate Solvents: Water ; cooled
Reference
Microwave-assisted synthesis of heteroleptic Ir(III)+ polypyridyl complexes
Journal of Organic Chemistry,
2016,
81(16),
6988-6994
,
Synthetic Circuit 12
Reaction Conditions
1.1 Solvents: Methanol ; overnight, reflux; reflux → rt
1.2 Reagents: Ammonium hexafluorophosphate ; 1 h, rt
1.2 Reagents: Ammonium hexafluorophosphate ; 1 h, rt
Reference
Green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating 2-phenylpyridine ligands
Dalton Transactions,
2014,
43(14),
5343-5356
,
Synthetic Circuit 13
Reaction Conditions
1.1 Solvents: Ethylene glycol ; 24 h, 150 °C; 150 °C → rt
1.2 Reagents: Ammonium hexafluorophosphate Solvents: Water
1.2 Reagents: Ammonium hexafluorophosphate Solvents: Water
Reference
Scrutinizing Design Principles toward Efficient, Long-Term Stable Green Light-Emitting Electrochemical Cells
Advanced Functional Materials,
2017,
27(17),
,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 0 °C; 12 h, 22 °C
1.2 Solvents: Dichloromethane ; 12 h, 50 °C; 50 °C → 22 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 14 h, 80 °C; 80 °C → 22 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water ; cooled; 4 h, 22 °C
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 30 min, 0 °C
1.6 Solvents: Toluene ; 14 h, 90 °C; 90 °C → 22 °C
1.7 Reagents: Potassium hexafluorophosphate Solvents: Water ; 2 h, 22 °C
1.2 Solvents: Dichloromethane ; 12 h, 50 °C; 50 °C → 22 °C
1.3 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 0 °C; 30 min, 0 °C; 14 h, 80 °C; 80 °C → 22 °C
1.4 Reagents: Potassium sodium tartrate Solvents: Water ; cooled; 4 h, 22 °C
1.5 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 30 min, 0 °C
1.6 Solvents: Toluene ; 14 h, 90 °C; 90 °C → 22 °C
1.7 Reagents: Potassium hexafluorophosphate Solvents: Water ; 2 h, 22 °C
Reference
Multifunctional organoboron compounds for scalable natural product synthesis
Nature (London,
2014,
513(7518),
367-374
,
Synthetic Circuit 15
Reaction Conditions
1.1 Solvents: Nitromethane-d3 ; rt
Reference
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
Dalton Transactions,
2012,
41(39),
11992-11998
,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Potassium hexafluorophosphate ; rt
2.1 Solvents: Nitromethane-d3 ; rt
2.1 Solvents: Nitromethane-d3 ; rt
Reference
[2]Catenanes and inclusion complexes derived from self-assembled rectangular PdII and PtII metallocycles
Dalton Transactions,
2012,
41(39),
11992-11998
,
Phosphate(1-),hexafluoro- Raw materials
- 1,3,2-Diazaphosphorine,2-(diethylamino)-2-[(1,1-dimethylethyl)amino]-1,2,2,4,5,6-hexahydro-1-methyl-
- 1-Vinylimidazole
- Phosphate(1-),hexafluoro-
- (S)-(+)-2-Phenylglycinol
- 1-Butyl-3-Vinylimidazolium Bromide
- 2,2'-Bipyridine
- Iridium, di-μ-chlorotetrakis[5-fluoro-2-(2-pyridinyl-κN)phenyl-κC]di-
- ethyl 2-chloro-2-oxo-acetate
- Trimethyl phosphate
- 2,6-Diethylaniline
- 2-(4-Fluorophenyl)pyridine
- 1H-Imidazolium, 1-butyl-3-ethenyl-, chloride
- 2-(4-ethenylpyridin-2-yl)-4-methylpyridine
Phosphate(1-),hexafluoro- Preparation Products
- 1,3,2-Diazaphosphorinium, 2-(diethylamino)-2-[(1,1-dimethylethyl)methylamino]-2,2,3,4,5,6-hexahydro-1,3-dimethyl- (9CI) (161118-31-6)
- 3-(2,6-Diethylphenyl)-4,5-dihydro-1-[(1S)-2-hydroxy-1-phenylethyl]-1H-imidazolium (1630816-94-2)
- Phosphate(1-),hexafluoro- (16919-18-9)
- 1H-Imidazolium, 1-butyl-3-ethenyl- (700795-41-1)
- 1,5-Dihydroxynaphtalene (83-56-7)
- 7-(Dimethylamino)-4-methylcoumarin (87-01-4)
- 7-Diethylamino-4-methylcoumarin (91-44-1)
- BEMP (98015-45-3)
Phosphate(1-),hexafluoro- Related Literature
-
Masayoshi Nishiura,Masanori Takimoto Chem. Commun., 2011,47, 5726-5728
-
Lekai Xu,Yasong Zhao J. Mater. Chem. A, 2021,9, 19298-19316
-
Jiamin Cao,Chuantian Zuo,Bin Du,Xiaohui Qiu,Liming Ding Chem. Commun., 2015,51, 12122-12125
-
Yong-liang Liu,Ning Kang,Xue-bin Ke,Dong Wang,Hong-jun Wang RSC Adv., 2016,6, 27395-27403
-
Justin L. Mynar,Andrew P. Goodwin,Joel A. Cohen,Yingzhong Ma,Graham R. Fleming,Jean M. J. Fréchet Chem. Commun., 2007, 2081-2082
-
Manas Ranjan Dash,B. Rajakumar Phys. Chem. Chem. Phys., 2015,17, 3142-3156
-
Yajing Zhang,Dayong Zhang Org. Biomol. Chem., 2020,18, 4479-4483
-
Dongxiao Chen,Yuxiang Bu Phys. Chem. Chem. Phys., 2019,21, 20095-20106
16919-18-9 (Phosphate(1-),hexafluoro-) Related Products
- 100886-05-3(Phenol,4-(3,5-dimethylphenoxy)-)
- 102153-44-6(2-Bromo-3-iodonaphthalene)
- 17082-61-0(trimethyl-(2-trimethylsilyloxycyclobuten-1-yl)oxy-silane)
- 175136-51-3(4H-Benzimidazol-4-one,2,5,6,7-tetrahydro-2,2-dimethyl-, oxime, 1-oxide)
- 103884-99-7(9H-Purine,9-(3-O-acetyl-5-O-benzoyl-2-deoxy-2-fluoro-b-D-arabinofuranosyl)-2,6-dichloro-)
- 171178-42-0(5-Tert-Butoxycarbonylamino-2-Fluoroisonicotinic Acid)
- 152613-20-2(1,5-Anhydro-4,6-O-benzylidene-3-deoxy-D-glucitol)
- 183500-94-9(1-(3-Chlorophenyl)piperazin-2-one Hydrochloride)
- 190374-70-0(L-Norvaline,5-[(aminoiminomethyl)thio]-)
- 163887-48-7(D-Tyrosinamide,D-tyrosyl-L-isoleucyl-L-asparaginyl-L-leucyl-L-isoleucyl-D-threonyl-L-arginyl-L-glutaminyl-L-arginyl-(9CI))
Recommended suppliers
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier
CN Supplier
Reagent
http://www.chongdachem.com
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier
CN Supplier
Bulk
http://www.tiananbio.com/index_en.html
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier
CN Supplier
Reagent
Synrise Material Co. Ltd.
Gold Member
Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier
CN Supplier
Bulk
http://www.hbganmiao.com/